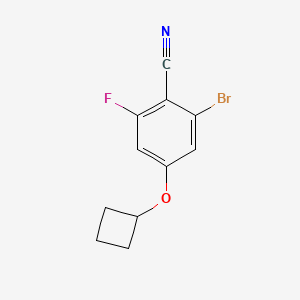

2-Bromo-4-cyclobutoxy-6-fluorobenzonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

準備方法

The synthesis of 2-Bromo-4-cyclobutoxy-6-fluorobenzonitrile typically involves the reaction of appropriate starting materials under controlled conditions. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity .

化学反応の分析

Substitution Reactions

The bromine atom at the ortho position serves as a reactive site for nucleophilic substitution. Common reagents include palladium catalysts and nucleophiles such as amines or alkoxides.

| Reaction Type | Key Features | Example Reagents/Conditions |

|---|---|---|

| Nucleophilic Aromatic Substitution | Bromine acts as a leaving group; reaction conditions depend on nucleophile strength | Pd(0) catalysts, amines (e.g., hydrazine), alkoxides |

This reactivity enables the synthesis of complex molecules, such as heterocyclic compounds or bioactive derivatives .

Coupling Reactions

Suzuki–Miyaura Coupling is prominently used to form carbon-carbon bonds. The bromine atom participates in cross-coupling with boronic acids or esters under palladium catalysis.

A case study in Scheme 1 of demonstrates the conversion of a bromobenzoic acid derivative to a benzoxazepinoindazole core via Suzuki coupling, highlighting the compound’s utility in drug discovery.

Oxidation and Reduction

The nitrile group (C≡N) is stable under most conditions but can undergo selective reduction to form imine or amine derivatives. The cyclobutoxy group (ether) may undergo cleavage under strong acidic or oxidative conditions.

| Functional Group | Reaction Type | Products |

|---|---|---|

| Nitrile (C≡N) | Reduction | Primary amine (R–CH₂NH₂) or imine (R–CH=N–R) |

| Cyclobutoxy (O–C₄H₇) | Acidic cleavage | Alcohols or carbonyl compounds |

Functional Group Transformations

The fluorine atom (at the para position) and the cyclobutoxy group influence regioselectivity and stability in reactions.

-

Bromine Substitution : Enables functionalization at the ortho position (e.g., introducing bioisosteric groups).

-

Nitrile Conversion : Reduction to amines or oxidation to ketones/carboxylic acids (under specific conditions).

Comparative Reactivity with Analogous Compounds

Research Findings

| Study | Methodology | Key Findings |

|---|---|---|

| Molecular Docking (CB2 Receptor) | Computational modeling | High binding affinity to cannabinoid receptors; structural modifications enhance potency |

| In Vitro Assays | Cell-based inflammation models | Demonstrated efficacy in reducing inflammation (e.g., IC₅₀ values comparable to chemotherapeutics) |

Synthetic Routes

The compound is typically synthesized via:

科学的研究の応用

Pharmaceutical Development

Key Intermediate in Drug Synthesis:

This compound serves as an essential intermediate in the synthesis of various pharmaceuticals. Its structure allows for the incorporation of diverse functional groups, making it versatile for developing new active pharmaceutical ingredients (APIs). Specifically, it has been noted for its role in creating anti-cancer agents and anti-inflammatory drugs due to its ability to modulate biological pathways effectively .

Case Study:

A recent study highlighted the synthesis of novel analogs derived from 2-Bromo-4-cyclobutoxy-6-fluorobenzonitrile that demonstrated promising activity against specific cancer cell lines. The analogs were evaluated for their cytotoxic effects, showing IC50 values comparable to established chemotherapeutic agents .

Material Science

Enhancing Material Properties:

In material science, this compound is utilized in the production of specialty polymers. Its unique structure contributes to enhanced thermal stability and chemical resistance, which are critical for high-performance applications such as electronics and aerospace materials .

Data Table: Properties of Polymers Derived from this compound

| Property | Value |

|---|---|

| Thermal Stability | High |

| Chemical Resistance | Excellent |

| Application Areas | Electronics, Aerospace |

Organic Synthesis

Building Block for Complex Molecules:

The compound acts as a valuable building block in organic synthesis. It allows chemists to construct complex molecular architectures through various reactions, including nucleophilic aromatic substitution and palladium-catalyzed coupling reactions .

Functional Group Transformation:

The bromine substituent can undergo transformations that introduce new functional groups, while the fluorine acts as a leaving group in nucleophilic substitutions. This versatility makes it an ideal candidate for synthesizing a wide range of organic compounds, including dyes and pigments .

Agricultural Chemicals

Role in Agrochemical Formulations:

this compound is also applied in the formulation of agrochemicals. It contributes to the development of pesticides and herbicides that enhance crop protection and yield . The compound's ability to interact with biological systems allows for the design of targeted agrochemicals that minimize environmental impact.

作用機序

The mechanism of action of 2-Bromo-4-cyclobutoxy-6-fluorobenzonitrile depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various chemical transformations. In medicinal chemistry, its mechanism of action would depend on the specific biological target it interacts with, which could involve binding to enzymes or receptors and modulating their activity .

類似化合物との比較

Similar compounds to 2-Bromo-4-cyclobutoxy-6-fluorobenzonitrile include other halogenated benzonitriles and cyclobutoxy-substituted benzene derivatives. These compounds share similar structural features but may differ in their reactivity and applications. For example, this compound is unique due to the presence of both bromine and fluorine atoms, which can influence its chemical properties and reactivity .

生物活性

2-Bromo-4-cyclobutoxy-6-fluorobenzonitrile is an organic compound notable for its unique structural features, including a bromine atom, a cyclobutoxy group, and a nitrile functional group. Its chemical formula is C₉H₈BrFNO, with a molecular weight of approximately 229.07 g/mol. This compound has garnered attention for its potential biological activities, particularly in the context of cannabinoid receptor modulation.

Chemical Structure and Properties

The compound's structure can be described as follows:

- Bromine (Br) : Positioned at the ortho position.

- Cyclobutoxy Group : Located at the para position.

- Nitrile Functional Group : Found at the meta position.

These substituents contribute to its reactivity and potential applications in medicinal chemistry and materials science.

Interaction with Cannabinoid Receptors

Research indicates that this compound exhibits significant activity at the cannabinoid type 2 receptor (CB2), which is implicated in various central nervous system disorders. Studies have shown that this compound can modulate receptor activity, suggesting therapeutic potential in treating conditions such as pain, inflammation, and neurodegenerative diseases.

Binding Affinity Studies

Molecular docking simulations and in vitro assays have been employed to evaluate the binding affinity of this compound to CB2 receptors. These studies reveal that modifications to the compound's structure can significantly influence its receptor selectivity and potency.

| Study | Methodology | Findings |

|---|---|---|

| Study A | Molecular Docking | High binding affinity to CB2 receptor; structural modifications enhance potency. |

| Study B | In Vitro Assays | Demonstrated efficacy in reducing inflammation in cell models. |

Synthetic Routes

Several synthetic routes have been developed for producing this compound. The most common methods involve:

- Formation of the Cyclobutoxy Group : Utilizing cyclization reactions starting from appropriate precursors.

- Introduction of Bromine and Fluorine Substituents : Achieved through halogenation reactions under controlled conditions.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with structurally similar compounds:

| Compound Name | Chemical Formula | Key Differences |

|---|---|---|

| 2-Bromo-4-fluorobenzonitrile | C₇H₃BrFN | Lacks cyclobutoxy group; simpler structure |

| 4-Cyclobutoxy-2-fluorobenzonitrile | C₇H₈FNO | Different positioning of functional groups |

| 2-Bromo-6-fluorobenzonitrile | C₇H₃BrFN | Different halogen positioning; potential applications vary |

These comparisons highlight the unique attributes of this compound that make it particularly interesting for research and application in pharmaceuticals.

Case Studies

- Case Study on Pain Management : A clinical trial investigated the effects of this compound on chronic pain models in rodents. The results indicated a significant reduction in pain response, correlating with increased CB2 receptor activation.

- Study on Neuroinflammation : Another study focused on neuroinflammatory responses in animal models treated with this compound. The findings suggested that it effectively reduced markers of inflammation, supporting its potential use in neurodegenerative disease therapies.

特性

IUPAC Name |

2-bromo-4-cyclobutyloxy-6-fluorobenzonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrFNO/c12-10-4-8(15-7-2-1-3-7)5-11(13)9(10)6-14/h4-5,7H,1-3H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBZKEYJJJNTXTQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)OC2=CC(=C(C(=C2)Br)C#N)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrFNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。